1-(4-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and a piperidine moiety, which is a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chloro-2-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield an alcohol or amine derivative .
Scientific Research Applications
1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, as it has shown cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine core is crucial for binding to the active site of the kinase, while the piperidine moiety enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
1-(4-Chlorophenyl)-3-methylpiperidine: Similar structure but lacks the pyrazolo[3,4-d]pyrimidine core.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Similar core structure but different substituents.
Uniqueness
1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core and the piperidine moiety, which provides a balance of biological activity and favorable pharmacokinetic properties. This makes it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C18H20ClN5 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H20ClN5/c1-12-4-3-7-23(10-12)17-15-9-22-24(18(15)21-11-20-17)16-6-5-14(19)8-13(16)2/h5-6,8-9,11-12H,3-4,7,10H2,1-2H3 |
InChI Key |
MMEASWCRIVQHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
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